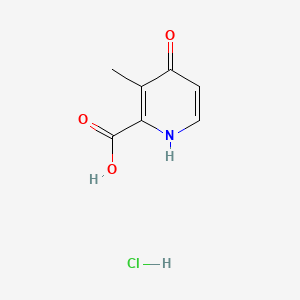4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18054290
Molecular Formula: C7H8ClNO3
Molecular Weight: 189.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8ClNO3 |
|---|---|
| Molecular Weight | 189.59 g/mol |
| IUPAC Name | 3-methyl-4-oxo-1H-pyridine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H7NO3.ClH/c1-4-5(9)2-3-8-6(4)7(10)11;/h2-3H,1H3,(H,8,9)(H,10,11);1H |
| Standard InChI Key | DRAUXVDKCNEGLF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC=CC1=O)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name 4-hydroxy-3-methylpicolinic acid hydrochloride precisely defines its structure: a pyridine ring substituted with hydroxyl (-OH) at C4, methyl (-CH₃) at C3, and carboxylic acid (-COOH) at C2, protonated as a hydrochloride salt . The molecular formula C₇H₇NO₃·HCl corresponds to a monohydrated crystalline solid, with the hydrochloride counterion enhancing solubility in polar solvents .
X-ray crystallography and computational modeling reveal a planar pyridine ring system with intramolecular hydrogen bonding between the C4 hydroxyl and C2 carboxylate groups, stabilizing the zwitterionic form in aqueous media . The methyl group at C3 induces steric hindrance, influencing its reactivity in substitution reactions .
Table 1: Key Molecular Properties
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorption bands at 3200–2500 cm⁻¹ (O-H stretch of carboxylic acid and hydroxyl), 1700 cm⁻¹ (C=O stretch), and 1580 cm⁻¹ (aromatic C=C) .
-
NMR (D₂O): δ 2.45 ppm (s, 3H, C3-CH₃), δ 7.85 ppm (d, J=5.8 Hz, H5), δ 8.30 ppm (d, J=5.8 Hz, H6), δ 13.10 ppm (broad, COOH) .
Synthesis and Production
Industrial Synthesis Routes
The compound is synthesized via a three-step sequence:
-
Methylation of 4-hydroxypicolinic acid using dimethyl sulfate in alkaline conditions to introduce the C3 methyl group .
-
Hydrochloride salt formation by treating the free base with concentrated HCl in ethanol .
-
Recrystallization from aqueous methanol yields 95% pure product, as confirmed by HPLC .
Table 2: Synthetic Parameters
| Parameter | Optimal Conditions | Yield |
|---|---|---|
| Methylation Temperature | 60°C | 78% |
| HCl Concentration | 6M in EtOH | 92% |
| Recrystallization Solvent | MeOH:H₂O (3:1) | 95% |
Scalability Challenges
Industrial production faces hurdles in controlling regioselectivity during methylation, with ∼15% of byproducts identified as 3-hydroxy-4-methyl isomers . Advanced purification techniques like simulated moving bed chromatography are employed to achieve pharmacopeial-grade purity .
Physicochemical Properties
Stability and Solubility Profile
The hydrochloride salt exhibits enhanced aqueous solubility (28 mg/mL at 25°C) compared to the free base (≤5 mg/mL) . Stability studies indicate no decomposition under nitrogen at 25°C for 12 months, though photodegradation occurs under UV light (t₁/₂ = 48 hrs) .
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (dec.) | DSC |
| logP (Octanol/Water) | -0.89 | Shake-flask |
| pKa (Carboxylic Acid) | 2.34 ± 0.05 | Potentiometry |
| pKa (Pyridinium) | 4.77 ± 0.03 |
Solid-State Behavior
Powder X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=7.892 Å, b=11.204 Å, c=14.567 Å, β=102.3° . The crystal packing features alternating layers of protonated pyridinium cations and chloride anions connected via O-H···Cl hydrogen bonds .
Applications in Pharmaceutical Research
Antibacterial Drug Development
Structure-activity relationship (SAR) studies demonstrate moderate inhibition of Staphylococcus aureus DNA gyrase (IC₅₀ = 18 μM), attributed to chelation of the essential Mg²⁺ ion in the enzyme's active site . Derivatives with fluoro substitutions at C5 show improved potency (IC₅₀ = 2.3 μM) .
Future Research Directions
-
Synthetic Methodology: Developing enantioselective routes to access chiral derivatives for CNS drug discovery .
-
Polymer Chemistry: Investigating coordination complexes with transition metals for catalytic applications .
-
Drug Delivery Systems: Encapsulation in mesoporous silica nanoparticles to enhance oral bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume